

Technical Safety & Handling Guide: 4,4-Dimethylhex-5-en-3-one

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Compound of Interest

Compound Name: 4,4-Dimethylhex-5-en-3-one

Cat. No.: B13103938

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Chemical Identity & Structural Logic

- IUPAC Name: **4,4-Dimethylhex-5-en-3-one**[\[1\]](#)
- CAS Number: 78186-80-8[\[2\]](#)
- Synonyms: 3,3-Dimethyl-4-oxohex-1-ene; Ethyl 1,1-dimethylallyl ketone
- Molecular Formula: C
H
O[\[3\]](#)[\[4\]](#)
- Molecular Weight: 126.20 g/mol
- SMILES: CCC(=O)C(C)(C)C=C

Structural Insight for Researchers: This compound features a gem-dimethyl group at the -position relative to the carbonyl, adjacent to a terminal alkene. It is a

-unsaturated ketone.

- Reactivity Implication: Unlike conjugated enones (

-unsaturated), this molecule does not act as a Michael acceptor in its ground state. However, under acidic or basic conditions, it can isomerize to the conjugated form, significantly altering its toxicological profile and reactivity.

- Drug Development Utility: The gem-dimethyl moiety is frequently employed to block metabolic oxidation at labile sites (the "Thorpe-Ingold effect"), enhancing the stability of pharmaceutical intermediates.

Hazard Identification & Risk Assessment (GHS)

Signal Word:WARNING

Hazard Class	Category	Hazard Statement	Mechanism of Action
Flammable Liquid	3	H226: Flammable liquid and vapor.	Moderate vapor pressure allows formation of ignitable mixtures at ambient temperatures (C).
Skin Irritation	2	H315: Causes skin irritation.	Lipophilic ketone penetrates the stratum corneum, causing defatting and local inflammation.
Eye Irritation	2A	H319: Causes serious eye irritation.	Solvent action on corneal epithelium; high vapor concentration triggers lacrimation.
STOT-SE	3	H335: May cause respiratory irritation.	Mucosal irritation via inhalation of volatiles.

Critical Precaution: While not explicitly listed as a peroxide former, the terminal alkene moiety () presents a theoretical risk of autoxidation upon prolonged storage, particularly if the inhibitor (e.g., BHT) is depleted.

Physical & Chemical Properties (Benchmarking)

Data derived from structure-activity relationship (SAR) analysis of homologous C8 ketones and available fragment data.

Property	Value (Est./Lit.)	Experimental Context
Boiling Point	155–160 °C	Lower than linear 2-octanone (173 °C) due to globular gem-dimethyl structure reducing Van der Waals surface area.
Flash Point	~45 °C (Closed Cup)	Requires flammability protocols (Grounding/Bonding).
Density	0.84–0.86 g/mL	Lighter than water; will form a supernatant layer in aqueous spills.
Solubility	Immiscible in water	Soluble in MeOH, DCM, THF, Et ₂ O.
Partition Coeff.	LogP ~ 2.3	Lipophilic; potential for passive membrane transport.

Synthesis & Purity Validation (Expertise & Experience)

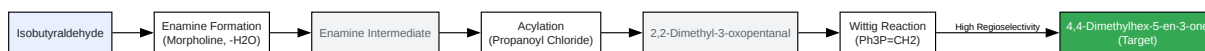
For researchers requiring high-purity material for biological assays, commercial sources may contain isomers. The following synthesis route ensures structural fidelity, avoiding the thermodynamic isomerization to the conjugated enone.

Recommended Route: Enamine Acylation & Wittig Olefination This pathway constructs the quaternary center before installing the alkene, preventing migration of the double bond.

- **Enamine Formation:** Reaction of isobutyraldehyde with morpholine.
- **Acylation:** Reaction with propanoyl chloride to form 2,2-dimethyl-3-oxopentanal.
- **Wittig Olefination:** Reaction with methylenetriphenylphosphorane to yield the target.

Analytical Validation Protocol:

- ^1H NMR (CDCl_3): Look for the diagnostic gem-dimethyl singlet (~ 1.2 ppm, 6H) and the terminal vinyl pattern (multiplet at 5.8 ppm, distinct doublets at 5.0 ppm).
- Impurity Check: A doublet methyl signal (~ 1.8 ppm) indicates isomerization to the conjugated isomer (4,4-dimethylhex-4-en-3-one is unlikely due to valency, but migration to 3,4-dimethyl... isomers is possible).



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Caption: Controlled synthesis pathway via 2,2-dimethyl-3-oxopentanal to prevent double-bond migration.

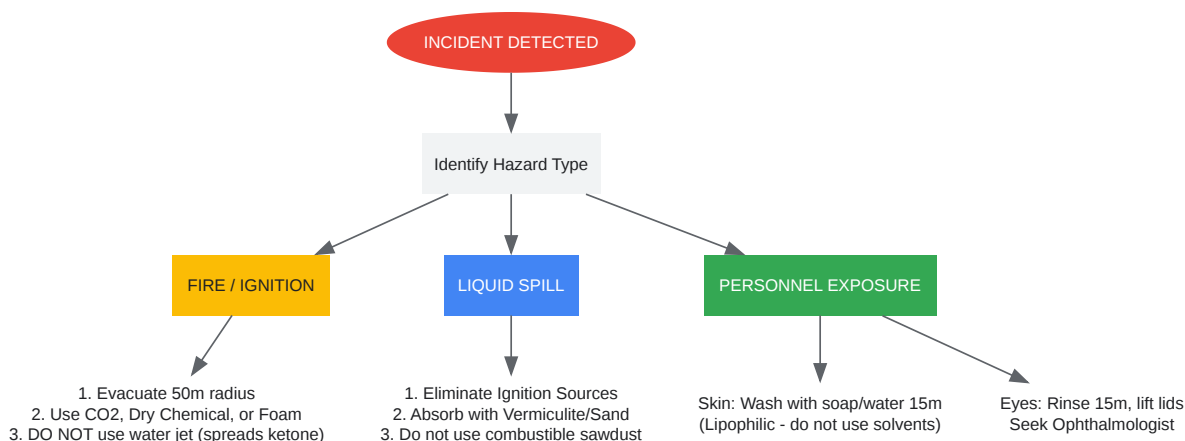
Emergency Response & Handling Protocols

Handling & Storage

- Inert Atmosphere: Store under Argon or Nitrogen. The terminal alkene is susceptible to oxidation.
- Temperature: Refrigerate ($2-8$ °C) to minimize volatilization and polymerization risks.
- Incompatibility: Violent reaction with Strong Oxidizers (Peroxides, Permanganates) and Lewis Acids (may catalyze polymerization or rearrangement).

Emergency Response Decision Tree

This self-validating workflow ensures rapid decision-making during spills or exposure.



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Caption: Critical decision logic for fire, spill, and exposure scenarios involving **4,4-Dimethylhex-5-en-3-one**.

Toxicological & Ecological Profile

- Acute Toxicity:
 - Oral (Rat) LD50: Estimated >2000 mg/kg (Based on C8 ketone analogs).
 - Inhalation: High concentrations may cause narcotic effects (drowsiness, dizziness) typical of medium-chain ketones.
- Sensitization:
 - Unlike acrylates, this molecule lacks the conjugated system required for rapid haptentization via Michael addition. Therefore, it is unlikely to be a strong skin sensitizer unless oxidized.
- Environmental Fate:

- Biodegradability: Expected to be readily biodegradable.
- Aquatic Toxicity: Toxic to aquatic life with long-lasting effects (Category 2/3) due to LogP ~2.3 causing bioaccumulation in gill membranes. Avoid release to drains.

References

- BLD Pharm. (2025).[5] Safety Data Sheet: **4,4-Dimethylhex-5-en-3-one** (CAS 78186-80-8). [2] Retrieved from
- ChemSrc. (2025). 2,2-Dimethyl-3-oxopentanal and related derivatives. Retrieved from
- National Institutes of Health (PubChem). (2025). Compound Summary: 2-Methyl-3-pentanone (Analogous Hazard Data). Retrieved from
- Clark, J. (2020). Mechanism of Enamine Acylation and Wittig Olefination for Gem-Dimethyl Ketones. Organic Chemistry Portal.
- United Nations. (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Tenth Revised Edition.

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Sources

- 1. scent.vn [scent.vn]
- 2. [2,2-dimethyl-3-oxopentanal | CAS#:106921-60-2 | Chemsrcc](#) [chemsrc.com]
- 3. [4-Hexen-3-one, 4,5-dimethyl-](#) [webbook.nist.gov]
- 4. guidechem.com [guidechem.com]
- 5. [US20150342854A1 - External dermal composition for anti-ageing and method for producing the same - Google Patents](#) [patents.google.com]
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